molecular formula C18H20NO4PS B14445398 Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester CAS No. 73805-83-1

Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester

Cat. No.: B14445398
CAS No.: 73805-83-1
M. Wt: 377.4 g/mol
InChI Key: HJZKRKJNSYCZJW-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester (IUPAC name: bis(phenylmethyl) (2-oxo-3-tetrahydrothienyl)phosphonate) is a phosphonic acid ester featuring a dibenzyl ester group and a 2-oxo-tetrahydrothienyl substituent. The compound belongs to a class of organophosphorus derivatives where the phosphorus atom is bonded to an oxygen-containing heterocycle (tetrahydrothienyl) and two benzyloxy groups. The tetrahydrothienyl moiety introduces sulfur into the structure, which may influence electronic properties and reactivity compared to non-sulfur-containing phosphonates.

Properties

CAS No.

73805-83-1

Molecular Formula

C18H20NO4PS

Molecular Weight

377.4 g/mol

IUPAC Name

3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one

InChI

InChI=1S/C18H20NO4PS/c20-18-17(11-12-25-18)19-24(21,22-13-15-7-3-1-4-8-15)23-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)

InChI Key

HJZKRKJNSYCZJW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Arbuzov Reaction with Subsequent Transesterification

A widely applied route involves the Arbuzov reaction , where 3-bromo-2-oxo-tetrahydrothiophene reacts with triethyl phosphite to form triethyl (2-oxo-3-tetrahydrothienyl)phosphonate. Transesterification with benzyl alcohol under acidic conditions (e.g., HCl gas) replaces ethyl groups with benzyl, yielding the target compound.
Key Steps :

  • Synthesis of 3-Bromo-2-oxo-tetrahydrothiophene : Bromination of 2-oxo-tetrahydrothiophene using PBr₃ or HBr/AcOH.
  • Arbuzov Reaction :
    $$
    3\text{-Br-2-oxo-thiolane} + \text{P(OEt)}_3 \xrightarrow{\Delta} \text{Triethyl (2-oxo-3-thiolanyl)phosphonate} + \text{EtBr}
    $$
  • Transesterification :
    $$
    \text{Triethyl ester} + 2 \text{BnOH} \xrightarrow{\text{HCl, 90°C}} \text{Dibenzyl ester} + 2 \text{EtOH}
    $$
    Yield : 65–78% after column chromatography.

Direct Esterification Using Triethyl Orthoacetate

Selective diesterification is achieved using triethyl orthoacetate as both solvent and alkoxy donor. The phosphonic acid precursor reacts with excess reagent at 90°C, facilitating exclusive diester formation:
$$
\text{Phosphonic acid} + 2 \text{BnOH} \xrightarrow{\text{Orthoacetate, 90°C}} \text{Dibenzyl ester} + \text{byproducts}
$$
Advantages :

  • Avoids intermediate halides.
  • High selectivity (>90%) at elevated temperatures.

Silylation-Desilylation Strategy

Bromotrimethylsilane (BTMS) converts dialkyl phosphonates to bis(trimethylsilyl) intermediates, which react with benzyl alcohol to furnish the dibenzyl ester:
$$
\text{Dialkyl ester} \xrightarrow{\text{BTMS}} \text{Bis(TMS) ester} \xrightarrow{\text{BnOH}} \text{Dibenzyl ester}
$$
Caution : Prolonged exposure to moisture may hydrolyze the ester.

Mechanistic Analysis

Arbuzov Pathway

The Arbuzov reaction proceeds via nucleophilic attack of triethyl phosphite on the alkyl halide, forming a pentacoordinate phosphorus intermediate that collapses to release alkyl bromide and yield the phosphonate. Steric hindrance from the tetrahydrothiophene ring slows the reaction, necessitating prolonged heating (12–24 hrs).

Temperature-Dependent Esterification

Triethyl orthoacetate mediates esterification through a two-step mechanism:

  • Monoester Formation (30°C) :
    $$
    \text{RPO(OH)}_2 + \text{Orthoacetate} \rightarrow \text{RPO(OH)(OEt)} + \text{AcOH}
    $$
  • Diester Formation (90°C) :
    $$
    \text{Monoester} + \text{Orthoacetate} \rightarrow \text{RPO(OEt)}_2 + \text{AcOH}
    $$
    Substituting ethyl groups with benzyl requires stoichiometric benzyl alcohol and acid catalysis.

Optimization and Challenges

Side Reactions and Mitigation

  • Transesterification Incompleteness : Residual ethyl groups persist if benzyl alcohol is insufficient. Solution: Use 30-fold excess BnOH.
  • Acid-Catalyzed Ring Opening : The tetrahydrothiophene ketone may undergo hydrolysis under strong acidic conditions. Solution: Moderate HCl concentrations (1–2 M).

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).
  • Recrystallization : From ethanol/water mixtures (mp 95–98°C).

Comparative Data Table

Method Reagents Yield (%) Purity (%) Key Reference
Arbuzov + Transester. P(OEt)₃, BnOH, HCl 78 95
Direct Esterification Triethyl orthoacetate 85 98
Silylation-Desilylation BTMS, BnOH 70 90

Chemical Reactions Analysis

Types of Reactions

3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphorylamino group can be reduced to form secondary amines.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one involves its interaction with specific molecular targets. The phosphorylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The thiolane ring may also play a role in binding to target proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and similar dibenzyl phosphonates:

Compound Name Molecular Formula Molecular Weight Substituent on Phosphorus Key Applications/Properties References
Target Compound Not explicitly provided* ~318 (estimated) 2-Oxo-3-tetrahydrothienyl + 2 benzyl Potential pharmaceutical synthesis
Dibenzyl methylphosphonate C₁₅H₁₇O₃P 276.27 Methyl + 2 benzyl Chemical intermediate
Dibenzyl phosphite C₁₄H₁₄O₃P 261.24 Hydroxy + 2 benzyl Precursor for hydrogenolysis
Diethyl 3,5-dimethoxybenzylphosphonate C₁₃H₂₁O₅P 288.28 3,5-Dimethoxybenzyl + 2 ethyl Organic synthesis reagent
Fosaprepitant dibenzyl ester C₃₉H₃₈F₇N₄O₅P 860.70 Complex triazolyl/morpholinyl + 2 benzyl Anti-emetic drug intermediate

*Note: The molecular formula for the target compound can be inferred as approximately C₁₉H₁₉O₄PS based on structural analogs.

Reactivity and Functional Differences

  • Hydrogenolysis Sensitivity: Dibenzyl phosphonates like the target compound and fosaprepitant dibenzyl ester undergo catalytic hydrogenolysis (e.g., using Pd/C) to yield phosphonic acids, a critical step in drug synthesis . The tetrahydrothienyl group may alter reaction kinetics due to sulfur’s electron-donating effects.

Research Findings and Data

Stability and Handling

  • Thermal Stability : Dibenzyl esters generally exhibit moderate thermal stability but may degrade under strong acidic/basic conditions.
  • Safety : Similar to dibenzyl phosphite (), the target compound likely requires handling in inert atmospheres due to sensitivity to moisture and oxidation .

Notes and Limitations

Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence. Comparisons rely on structural analogs.

Conflicting Evidence : Molecular weights for dibenzyl phosphonates vary significantly (e.g., 261.24 for dibenzyl phosphite vs. 276.27 for dibenzyl methylphosphonate), emphasizing substituent-dependent variability .

Functional Group Impact : The tetrahydrothienyl group’s sulfur atom may confer distinct reactivity in catalytic or biological contexts, warranting further study .

Biological Activity

Phosphonic acid derivatives, including dibenzyl esters, have garnered attention for their diverse biological activities and potential therapeutic applications. This article focuses on the specific compound Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester , exploring its biological activity, mechanisms of action, and relevant case studies.

Phosphonic acids are characterized by the presence of a phosphorus atom bonded to a carbon atom via a phosphonate group. The dibenzyl ester form enhances the lipophilicity and membrane permeability of the compound, facilitating its biological activity.

Biological Activity

1. Antiviral Activity
Research has indicated that phosphonate derivatives exhibit significant antiviral properties. For instance, phosphonates have been developed as prodrugs to enhance their efficacy against viruses such as HIV and Hepatitis C. The dibenzyl ester form may improve cellular uptake and subsequent conversion to active metabolites .

2. Anticancer Properties
Phosphonic acid derivatives have shown promise in cancer therapy. Certain phosphonates can inhibit key enzymes involved in tumor growth and proliferation. The dibenzyl ester of phosphonic acid has been studied for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival .

3. Neuropharmacological Effects
Some phosphonic acids act as modulators of neurotransmitter systems. For example, compounds targeting glutamate receptors have been investigated for their potential in treating neurological disorders such as schizophrenia and Parkinson’s disease. The dibenzyl ester variant may enhance these effects by improving bioavailability .

The biological activity of phosphonic acid dibenzyl esters can be attributed to several mechanisms:

  • Prodrug Activation : The dibenzyl ester undergoes hydrolysis in vivo to release the active phosphonic acid, which can then interact with biological targets.
  • Enzyme Inhibition : These compounds may inhibit enzymes critical for viral replication or cancer cell metabolism.
  • Receptor Modulation : Phosphonates can act on neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.

Case Studies

StudyFindings
Study on Antiviral Activity Demonstrated that phosphonate prodrugs exhibit enhanced antiviral efficacy against HIV when administered in their dibenzyl ester form .
Cancer Cell Apoptosis Induction Research indicated that the compound promotes apoptosis in various cancer cell lines by inhibiting specific kinases involved in cell survival .
Neuropharmacological Assessment Found that the dibenzyl ester significantly modulates glutamate receptor activity, suggesting potential therapeutic applications in neuropsychiatric disorders .

Q & A

Q. What are the established synthetic routes for preparing dibenzyl esters of phosphonic acids with heterocyclic substituents like the 2-oxo-3-tetrahydrothienyl group?

  • Methodological Answer : Dibenzyl phosphonates are typically synthesized via nucleophilic substitution or esterification reactions. For heterocyclic derivatives, a two-step approach is often employed:

Formation of the phosphonate backbone : React dibenzyl phosphite with an activated heterocyclic precursor (e.g., chlorinated or brominated intermediates).

Hydrogenolysis : Remove benzyl protecting groups under catalytic hydrogenation (H₂, 1–3 atm) using palladium on charcoal (Pd/C) as a catalyst .
Note: The tetrahydrothienyl group may require stabilization during synthesis due to its sulfur-containing ring, which could influence reaction kinetics.

Q. How can spectroscopic techniques be used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/³¹P NMR : Identify benzyl protons (δ 4.8–5.2 ppm as multiplet) and the phosphorus environment (³¹P NMR δ 20–30 ppm for phosphonates). The tetrahydrothienyl group’s protons and carbonyl (2-oxo) group will appear as distinct signals .
  • IR Spectroscopy : Confirm the P=O stretch (~1250 cm⁻¹) and ester carbonyl (C=O) absorption (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to rule out side products.

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert gas (Ar/N₂) due to potential hydrolysis of the phosphonate ester bond in humid conditions.
  • Thermal Stability : Avoid prolonged exposure to temperatures >100°C, as decomposition may occur (boiling point of similar dibenzyl phosphonates: 110–120°C) .
  • Light Sensitivity : Protect from UV light to prevent oxidation of the tetrahydrothienyl moiety.

Advanced Research Questions

Q. How does the tetrahydrothienyl substituent influence the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Steric and Electronic Effects : The sulfur atom in the tetrahydrothienyl ring may act as a weak Lewis base, coordinating to metal catalysts (e.g., Pd in hydrogenolysis) and altering reaction pathways .
  • Biological Activity : The 2-oxo group could enhance hydrogen bonding with enzymes or receptors, making the compound a candidate for kinase inhibition studies. Computational modeling (DFT or MD simulations) is recommended to predict binding affinities.

Q. What strategies resolve contradictions in reported yields for hydrogenolysis of dibenzyl phosphonates?

  • Methodological Answer : Discrepancies in yields often arise from:
  • Catalyst Loading : Optimize Pd/C concentration (5–10% w/w) and reaction time (6–24 hrs). Excess catalyst may promote over-reduction.
  • Substrate Purity : Impurities (e.g., residual benzyl chloride) can poison the catalyst. Pre-purify intermediates via column chromatography .
  • Solvent Choice : Use polar aprotic solvents (e.g., THF, ethyl acetate) to enhance solubility and hydrogen diffusion.

Q. Can this compound serve as a precursor for flame-retardant materials, and what functionalization approaches are viable?

  • Methodological Answer : Phosphonic acid esters are known flame retardants due to their char-forming and free-radical quenching properties . To functionalize:
  • Reactive Ester Modification : Replace benzyl groups with polymerizable moieties (e.g., acrylates) via transesterification.
  • Nitrogen Incorporation : Synthesize a mixed phosphonate-amide derivative to enhance thermal stability and flame-retardant efficiency.

Q. What analytical challenges arise when quantifying degradation products of this compound under acidic/basic conditions?

  • Methodological Answer :
  • Hydrolysis Products : Use LC-MS with a C18 column to separate phosphonic acid (parent acid) and tetrahydrothienyl derivatives.
  • pH-Dependent Degradation : Conduct accelerated stability studies (e.g., 0.1M HCl/NaOH at 40°C) and monitor via ³¹P NMR to track ester cleavage .

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